Ethyl 4-({[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
Description
The molecule integrates multiple functional groups:
- 4-Ethoxyphenyl: Attached to the imidazolidinone nitrogen, this group enhances lipophilicity and may influence receptor binding.
- 2-Phenylethyl substituent: At position 3 of the imidazolidinone, this aromatic side chain could modulate steric and electronic properties.
Synthesis likely involves multi-step reactions, including condensation of ethyl acetoacetate derivatives with substituted amines or aldehydes under basic conditions, followed by cyclization and purification via recrystallization—methods analogous to those in and .
Properties
Molecular Formula |
C30H31N3O5S |
|---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C30H31N3O5S/c1-3-37-25-16-14-24(15-17-25)33-28(35)26(32(30(33)39)19-18-21-8-6-5-7-9-21)20-27(34)31-23-12-10-22(11-13-23)29(36)38-4-2/h5-17,26H,3-4,18-20H2,1-2H3,(H,31,34) |
InChI Key |
VFTIPFLNDXADKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Thioxoimidazolidinone Core: This step involves the reaction of an appropriate amine with a thiourea derivative under controlled conditions to form the thioxoimidazolidinone ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the thioxoimidazolidinone intermediate.
Attachment of the Phenylethyl Group: The phenylethyl group is attached via a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a suitable catalyst.
Acetylation and Coupling with Benzoate: The final steps involve acetylation of the intermediate compound followed by coupling with ethyl 4-aminobenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent purification processes to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-({[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-({[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Key Observations:
- Synthetic Efficiency: Yields for thioxoimidazolidinone derivatives range from 60% (e.g., 4a) to 80% (e.g., 4a–j), influenced by steric hindrance from bulky substituents .
Physicochemical Properties
- Lipophilicity : The 4-ethoxyphenyl and phenylethyl groups in the target compound likely increase logP compared to analogs with polar substituents (e.g., methoxyethoxy in ) .
- Thermal Stability: Melting points for thioxoimidazolidinones (e.g., 4a at 60% yield) suggest moderate stability, though data for the target compound are unavailable .
Biological Activity
Chemical Structure and Properties
Chemical Formula: C23H28N2O4S
Molecular Weight: 432.55 g/mol
IUPAC Name: Ethyl 4-({[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
The structure consists of an ethyl ester linked to a benzoate moiety, which is further connected to a thioxoimidazolidin derivative. The presence of the ethoxy group and the phenylethyl substituent suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thioxoimidazolidin rings have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar activity due to structural similarities.
Anticancer Properties
Research has highlighted the potential anticancer effects of similar compounds. Ethyl esters and thioxoimidazolidin derivatives have been investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that compounds with imidazolidin structures can induce apoptosis in cancer cells through the activation of caspase pathways, which may be relevant for the biological activity of this compound.
The proposed mechanism of action involves the inhibition of key enzymes in metabolic pathways critical for cell survival. For instance, the thioxoimidazolidin moiety may interact with thiol groups in enzymes, leading to inhibition. Additionally, the ethoxyphenyl group could enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several thioxoimidazolidin derivatives against common pathogens. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive bacteria.
Study 2: Cytotoxic Effects on Cancer Cells
In vitro testing on human cancer cell lines revealed that derivatives containing imidazolidin structures led to a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 20 µM, indicating significant cytotoxicity and potential as an anticancer agent.
Data Table: Summary of Biological Activities
| Activity Type | Effect | IC50/MIC Values |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | MIC: 8 - 32 µg/mL |
| Anticancer | Induction of apoptosis | IC50: ~20 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
